
Sodium aconitate, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium aconitate, (E)-, is a sodium salt of aconitic acid. It is an organic compound with the chemical formula C6H5Na3O6. This compound is known for its role in the Krebs cycle, where it is involved in the isomerization of citrate to isocitrate via cis-aconitate. Sodium aconitate, (E)-, is a key intermediate in various biochemical processes and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Sodium aconitate, (E)-, can be synthesized through the neutralization of aconitic acid with sodium hydroxide. The reaction typically involves dissolving aconitic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium aconitate crystals.
Industrial Production Methods: Industrial production of sodium aconitate, (E)-, follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade aconitic acid and sodium hydroxide, with careful control of temperature and pH to maximize efficiency.
化学反応の分析
Types of Reactions: Sodium aconitate, (E)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Sodium aconitate can be reduced to form aconitic acid or other related compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include aconitic acid, isocitrate, and various substituted aconitate derivatives.
科学的研究の応用
Sodium aconitate, (E)-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Sodium aconitate plays a crucial role in metabolic studies, particularly in the Krebs cycle.
Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.
Industry: Sodium aconitate is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
作用機序
The mechanism of action of sodium aconitate, (E)-, involves its role as an intermediate in the Krebs cycle. It facilitates the isomerization of citrate to isocitrate via cis-aconitate. This process is catalyzed by the enzyme aconitase, which requires iron(II) as a cofactor. The enzyme binds to sodium aconitate, facilitating the removal and addition of water molecules to convert citrate to isocitrate.
類似化合物との比較
Citrate: Another key intermediate in the Krebs cycle, involved in the same pathway as sodium aconitate.
Isocitrate: The product of the isomerization of citrate, also part of the Krebs cycle.
Aconitic Acid: The parent compound of sodium aconitate, involved in similar biochemical processes.
Uniqueness: Sodium aconitate, (E)-, is unique due to its specific role in the Krebs cycle and its ability to act as a chelating agent. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
51209-19-9 |
|---|---|
分子式 |
C6H3Na3O6 |
分子量 |
240.05 g/mol |
IUPAC名 |
trisodium;(E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H6O6.3Na/c7-4(8)1-3(6(11)12)2-5(9)10;;;/h1H,2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/b3-1+;;; |
InChIキー |
FONYLINGKWPNNY-SMZBABNXSA-K |
異性体SMILES |
C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




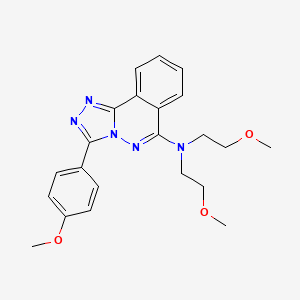
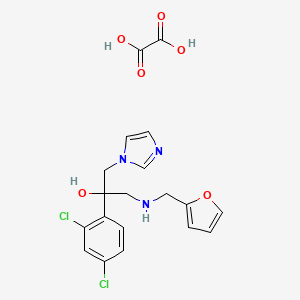
![diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride](/img/structure/B12763065.png)
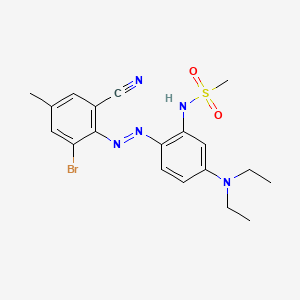

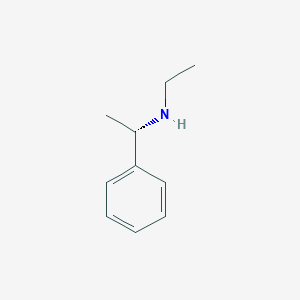
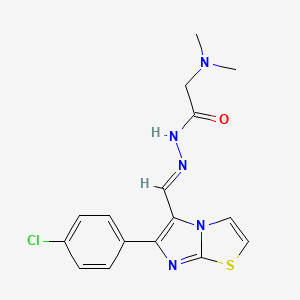

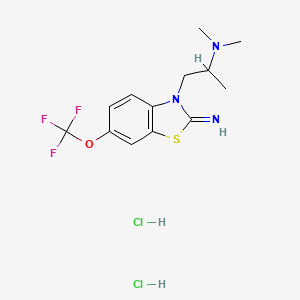
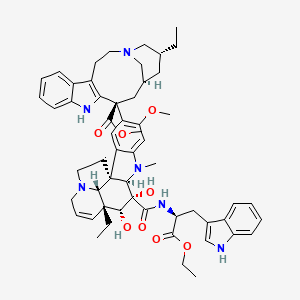
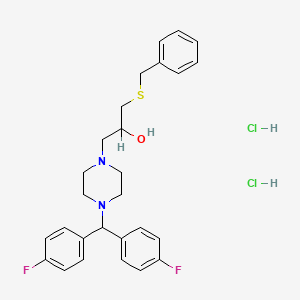
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
